5-Methoxyisoquinolin-1-amine
Overview
Description
5-Methoxyisoquinolin-1-amine is a chemical compound that belongs to the isoquinoline family. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields. The compound’s molecular formula is C10H10N2O, and it has a molecular weight of 174.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoquinolin-1-amine typically involves the reduction of 1-methoxy-5-nitroisoquinoline. This process includes suspending the nitro compound in methanol, adding palladium on carbon (Pd-C) as a catalyst, and hydrogenating the mixture at room temperature for 18 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrogenation reactions using similar conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions typically involve converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd-C) is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated or aminated isoquinoline derivatives.
Scientific Research Applications
5-Methoxyisoquinolin-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 1-Methoxyisoquinolin-5-amine
- 5-Aminoisoquinoline
- 1-Methyl-1,2,3,4-Tetrahydroisoquinoline
Comparison: 5-Methoxyisoquinolin-1-amine is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-methoxyisoquinolin-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRVMTOKPDSRBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308559 | |
Record name | 5-Methoxy-1-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196152-25-6 | |
Record name | 5-Methoxy-1-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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